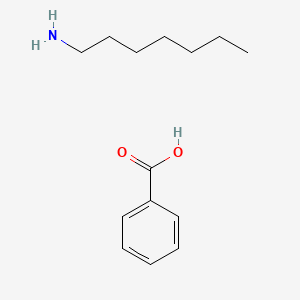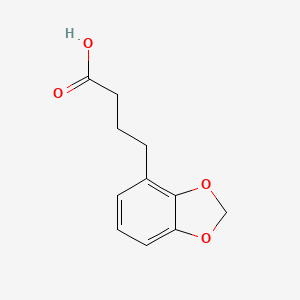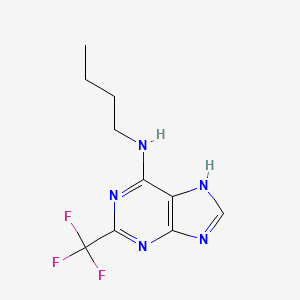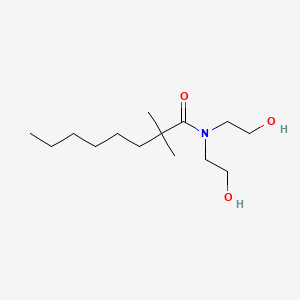
N,N-Bis(2-hydroxyethyl)dimethyloctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-hydroxyethyl)dimethyloctanamide is a chemical compound with the molecular formula C14H29NO3. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by the presence of two hydroxyethyl groups attached to a dimethyloctanamide backbone, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)dimethyloctanamide typically involves the reaction of dimethyloctanamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxyethyl groups to the amide nitrogen. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-hydroxyethyl)dimethyloctanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Bis(2-hydroxyethyl)dimethyloctanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers
Mécanisme D'action
The mechanism of action of N,N-Bis(2-hydroxyethyl)dimethyloctanamide is primarily based on its surfactant properties. The compound can self-assemble into micelles in aqueous solutions, which can encapsulate hydrophobic molecules and enhance their solubility. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs to target sites. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved bioavailability and therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecanamide
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N,N-Bis(2-hydroxyethyl)lauramide
Uniqueness
N,N-Bis(2-hydroxyethyl)dimethyloctanamide is unique due to its specific chain length and the presence of dimethyl groups, which impart distinct surfactant properties. Compared to similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its ability to form stable micelles and enhance solubility distinguishes it from other surfactants .
Propriétés
Numéro CAS |
94031-03-5 |
|---|---|
Formule moléculaire |
C14H29NO3 |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)-2,2-dimethyloctanamide |
InChI |
InChI=1S/C14H29NO3/c1-4-5-6-7-8-14(2,3)13(18)15(9-11-16)10-12-17/h16-17H,4-12H2,1-3H3 |
Clé InChI |
LHGRAIBWJITMAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)C(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


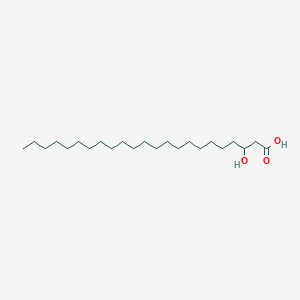
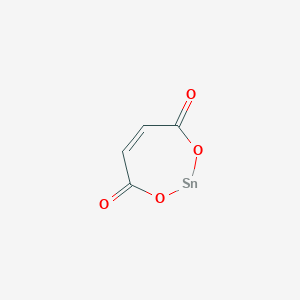
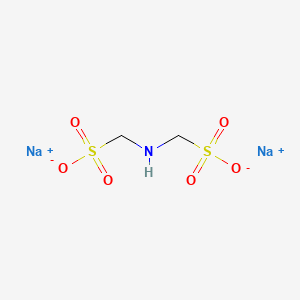

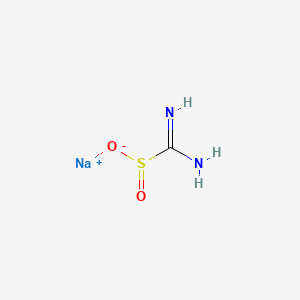

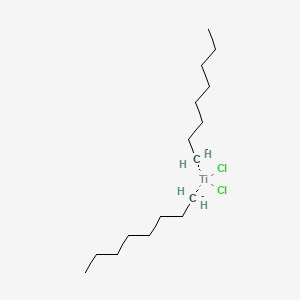
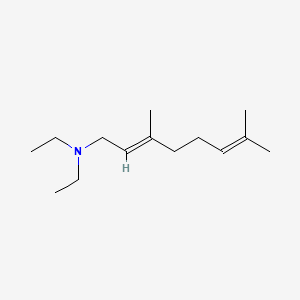


![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
